Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound contains multiple functional groups, including fluorophenyl, pyridinyl, and thioxoimidazolidinyl moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, ethylamine, and pyridine derivatives.
Key Reactions: The key steps include the formation of the imidazolidinone ring, introduction of the thioxo group, and coupling of the fluorophenyl and pyridinyl groups.
Reaction Conditions: Typical reaction conditions involve the use of solvents like ethanol or methanol, catalysts such as palladium or copper, and reagents like formaldehyde and acetic acid
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate undergoes various chemical reactions:
Scientific Research Applications
Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate has diverse scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate involves the inhibition of specific enzymes and pathways:
Molecular Targets: The compound targets enzymes such as histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Pathways Involved: It interferes with pathways involved in disease development and progression, such as those related to cancer cell proliferation and inflammation.
Comparison with Similar Compounds
Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate can be compared with other similar compounds:
Properties
Molecular Formula |
C27H25FN4O4S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C27H25FN4O4S/c1-2-36-26(35)19-3-9-22(10-4-19)32-25(34)23(17-24(33)30-21-7-5-20(28)6-8-21)31(27(32)37)16-13-18-11-14-29-15-12-18/h3-12,14-15,23H,2,13,16-17H2,1H3,(H,30,33) |
InChI Key |
YITHAFKYCAXCDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=NC=C3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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